molecular formula C15H19ClN2O3 B2680562 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 899962-92-6

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea

Cat. No.: B2680562
CAS No.: 899962-92-6
M. Wt: 310.78
InChI Key: RUGMAOQFSFHHET-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a 1,4-dioxaspiro[4.4]nonane moiety and a urea group substituted with a 4-chlorophenyl group. The presence of both the spirocyclic and urea functionalities makes this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, can be synthesized through the reaction of cyclopentanone with ethylene glycol under acidic conditions to form the ketal.

    Nucleophilic Substitution: The spirocyclic intermediate is then reacted with a suitable nucleophile, such as an amine, to introduce the urea functionality. This step often involves the use of reagents like phosgene or isocyanates to form the urea linkage.

    Chlorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors, leading to changes in cellular signaling and function.

    DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A related spirocyclic compound without the urea and chlorophenyl functionalities.

    1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: A derivative with a nitrile group.

    1,4-Dioxaspiro[4.4]nonan-7-yl)methanol: A derivative with a hydroxyl group.

Uniqueness

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea is unique due to its combination of spirocyclic, urea, and chlorophenyl functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-11-3-5-12(6-4-11)18-14(19)17-9-13-10-20-15(21-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGMAOQFSFHHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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